

1H-Pyrrolo[3,2-b]pyridine 4-oxide molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrrolo[3,2-b]pyridine 4-oxide**

Cat. No.: **B1424989**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Properties of **1H-Pyrrolo[3,2-b]pyridine 4-oxide**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1H-Pyrrolo[3,2-b]pyridine 4-oxide**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, the influence of the N-oxide moiety, detailed spectroscopic characterization, and the experimental protocols required for its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important scaffold.

Core Molecular Architecture and Electronic Profile

1H-Pyrrolo[3,2-b]pyridine, also known as 5-azaindole, is an isomeric form of indole where a carbon atom at position 5 is replaced by nitrogen. The introduction of an N-oxide group at the 4-position (the pyridine nitrogen) dramatically alters the electronic and chemical properties of the bicyclic system. This modification is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and target engagement.

The core structure consists of a fused pyrrole and pyridine ring. The N-oxide group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This charge separation has profound effects:

- Electron-Withdrawing Nature: The N-oxide group acts as a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.
- Hydrogen Bonding: The oxygen atom is a potent hydrogen bond acceptor, significantly increasing the molecule's polarity and potential for specific interactions with biological targets.
- Dipole Moment: The N-O bond introduces a strong dipole moment, influencing the molecule's overall polarity, solubility, and crystal packing.

The resonance structures illustrate how the N-oxide group delocalizes the positive charge and influences the electron density across the ring system, particularly at the positions ortho and para to the nitrogen.

Caption: Resonance delocalization in the pyridine N-oxide ring.

Synthesis and Mechanistic Considerations

The most common and reliable method for the preparation of **1H-Pyrrolo[3,2-b]pyridine 4-oxide** is through the direct oxidation of the parent heterocycle, 1H-Pyrrolo[3,2-b]pyridine.

Experimental Protocol: Oxidation with m-CPBA

The choice of oxidant is critical. While various peroxy acids can be used, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred due to its commercial availability, relative stability, and high reactivity. The reaction is typically performed in a chlorinated solvent to ensure solubility of the starting material and oxidant.

Step-by-Step Methodology:

- Dissolution: Dissolve 1H-Pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at a concentration of approximately 0.1 M.
- Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction and prevent over-oxidation or side reactions.

- Oxidant Addition: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over 15-30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material. The slow addition helps to maintain temperature control.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours (typically 2-4 hours). Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is quenched to destroy excess m-CPBA and remove the resulting meta-chlorobenzoic acid. This is typically achieved by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- Extraction & Purification: The aqueous layer is extracted multiple times with the organic solvent (e.g., DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.

Caption: Workflow for the synthesis of **1H-Pyrrolo[3,2-b]pyridine 4-oxide**.

Spectroscopic and Structural Validation

The identity and purity of the synthesized compound must be rigorously confirmed. This forms a self-validating system where multiple, independent analytical techniques corroborate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure in solution. The N-oxide group causes significant changes in the chemical shifts of the protons on the pyridine ring.

- ^1H NMR: Protons on the pyridine ring, particularly H2 and H6, experience a notable downfield shift compared to the parent compound due to the deshielding effect of the N-oxide. The proton on the pyrrole nitrogen (H1) typically appears as a broad singlet.

- ^{13}C NMR: The carbon atoms adjacent to the N-oxide (C2 and C6) are also shifted downfield.

Typical Chemical Shifts (δ) in ppm

Position	^1H NMR (DMSO-d ₆)
H1 (N-H)	~11.5 (broad s)
H2	~8.1 (d)
H3	~6.5 (dd)
H6	~7.9 (d)
H7	~7.1 (d)

Data is illustrative and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **1H-Pyrrolo[3,2-b]pyridine 4-oxide** ($\text{C}_7\text{H}_6\text{N}_2\text{O}$), the expected monoisotopic mass is approximately 134.0480 g/mol. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition to within a few parts per million (ppm).

Technique	Expected Ion	m/z (Monoisotopic)
ESI+	[M+H] ⁺	135.0553
ESI-	[M-H] ⁻	133.0407

X-ray Crystallography

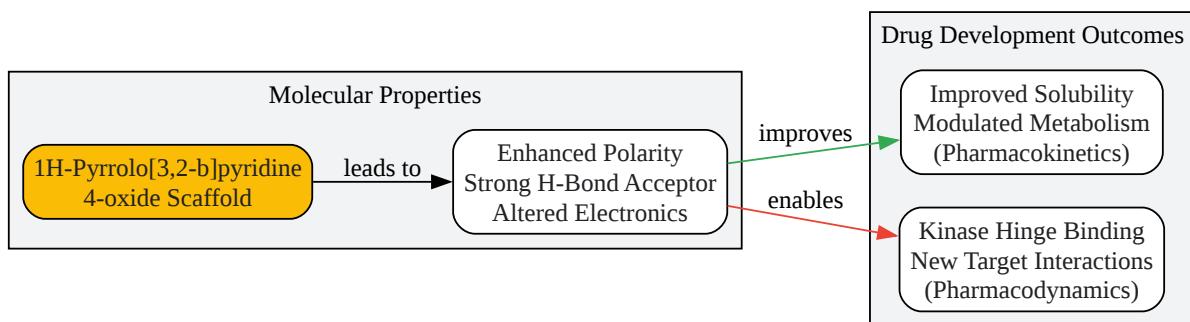
The definitive, solid-state structure is determined by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π -stacking. Studies have confirmed the planarity of the bicyclic system. The N-O bond length is typically in the range of 1.25-1.30 Å, which is intermediate between a single and a double bond, confirming its partial double bond character.

due to resonance. The crystal structure often reveals dimers formed through hydrogen bonding between the pyrrole N-H group and the N-oxide oxygen atom of an adjacent molecule.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold and its N-oxide derivative are classified as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The N-oxide modification is particularly useful for:

- **Kinase Inhibition:** The N-oxide can act as a key hydrogen bond acceptor in the hinge region of many protein kinases. This scaffold is found in inhibitors of kinases such as p38 MAP kinase and GSK-3.
- **Improving Pharmacokinetics:** The polar N-oxide group can enhance aqueous solubility and fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, sometimes reducing metabolic attack on the pyridine ring.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [1H-Pyrrolo[3,2-b]pyridine 4-oxide molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1424989#1h-pyrrolo-3-2-b-pyridine-4-oxide-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com